molecular formula C23H30N2O4 B2714101 N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3,4,5-trimethoxybenzamide CAS No. 955528-27-5

N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3,4,5-trimethoxybenzamide

Cat. No. B2714101
CAS RN: 955528-27-5
M. Wt: 398.503
InChI Key: TVQXTPDWQPECBG-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative with a tetrahydroquinoline group attached to it. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. Tetrahydroquinolines, on the other hand, are heterocyclic compounds containing a quinoline backbone where four of the double bonds have been reduced .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the tetrahydroquinoline ring, followed by the attachment of the benzamide group. The specifics of the synthesis would depend on the starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide and tetrahydroquinoline groups. The benzamide group would likely contribute to the compound’s polarity, while the tetrahydroquinoline group could potentially impart some degree of aromaticity .


Chemical Reactions Analysis

As a benzamide derivative, this compound could potentially undergo reactions typical of amides, such as hydrolysis. The tetrahydroquinoline group could also potentially undergo various reactions, depending on the specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .

Scientific Research Applications

Pharmacological Applications and Metabolite Analysis

  • Metabolite Identification and Transporter-Mediated Excretion : A study on YM758, a structurally related compound, revealed its metabolites in human urine, plasma, and feces, highlighting the importance of renal and hepatic uptake transporters in the drug's excretion. This research provides insights into the pharmacokinetics of similar compounds (Umehara et al., 2009).

Synthetic Pathways and Chemical Analysis

  • Synthetic Route Development : The development of a scalable and practical synthetic route for YM758 monophosphate, a related compound, showcases advancements in the synthesis of complex molecules, which could be applicable to the synthesis of N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3,4,5-trimethoxybenzamide (Yoshida et al., 2014).

Biochemical Studies and Receptor Analysis

  • Sigma-2 Receptor Probe Development : Research on sigma-2 receptors used tritiated versions of similar tetrahydroisoquinoline compounds, highlighting their potential in studying receptor binding and function, which could inform the development of diagnostic tools or therapeutic agents (Xu et al., 2005).

Antioxidant Properties and Toxicity Studies

  • Antioxidant Usage and Safety : Ethoxyquin, another related compound, is explored for its antioxidant properties and potential health effects. Such studies are crucial for assessing the safety and efficacy of antioxidants used in food preservation and could parallel the safety evaluation of N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3,4,5-trimethoxybenzamide in similar applications (Blaszczyk et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it were found to have medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4/c1-5-25-12-6-7-17-13-16(8-9-19(17)25)10-11-24-23(26)18-14-20(27-2)22(29-4)21(15-18)28-3/h8-9,13-15H,5-7,10-12H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQXTPDWQPECBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3,4,5-trimethoxybenzamide

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